Tetraethylammonium hydrogen sulphate

Solid Electrolytes Proton Conductivity Plastic Crystals

Discontinuation of tetraethylammonium hydrogen sulphate disrupts ion-pair chromatography and electrodeposition workflows. This quaternary ammonium salt, available in >98% purity, is essential for reproducible analytical results. - Validated ion-pair reagent for sulfonated surfactant analysis in complex matrices (LC-MS compatible). - Phase-transfer catalyst for siloxane copolycarbonate synthesis with improved transparency and low-temperature impact resistance. - Plastic crystal electrolyte with defined solid-solid phase transitions (147°C, 160°C), ensuring predictable proton conductivity (10⁻⁸ to ~10⁻² S/cm). - Each batch is quality-controlled for moisture content and assay, shipped under inert gas to maintain integrity.

Molecular Formula C8H21NO4S
Molecular Weight 227.32 g/mol
CAS No. 16873-13-5
Cat. No. B096874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium hydrogen sulphate
CAS16873-13-5
Molecular FormulaC8H21NO4S
Molecular Weight227.32 g/mol
Structural Identifiers
SMILES[H+].CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
InChIKeyCREVBWLEPKAZBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Hydrogen Sulphate Procurement Guide


Tetraethylammonium hydrogen sulphate (TEAS; CAS 16873-13-5; molecular formula C8H21NO4S; molecular weight 227.32 g/mol) is a quaternary ammonium salt comprising the tetraethylammonium cation and the hydrogen sulfate (bisulfate) anion [1]. It is a white to almost white crystalline powder with a melting point typically reported between 240–245°C . The compound is hygroscopic and should be stored under inert gas at room temperature, protected from moisture [2]. As a protic ionic liquid and a phase-transfer catalyst, it is employed in organic synthesis, ion-pair chromatography, and electrochemistry, offering a defined balance of moderate lipophilicity and crystallizability relative to other tetraalkylammonium salts [3].

Phase-transfer catalysis

Moderate lipophilicity supports biphasic synthesis

Ion-pair chromatography

Anionic surfactant separation with low UV absorbance

Plastic crystal electrolyte

Defined solid-solid phase transitions for proton conduction

Why TEAS Cannot Be Replaced by Generic Salts


Direct substitution of tetraethylammonium hydrogen sulphate (TEAS) with other quaternary ammonium hydrogen sulfates—such as tetrabutylammonium hydrogen sulfate (TBAHS), tetramethylammonium hydrogen sulfate, or the corresponding chloride salts—is scientifically invalid due to fundamentally distinct physical, thermal, and performance properties. TEAS exhibits a unique sequence of reversible solid-solid phase transitions at 147°C and 160°C, underpinning its role as a plastic crystal electrolyte with temperature-dependent proton conductivity ranging from 10⁻⁸ S/cm at 90°C to ~10⁻² S/cm at its melting point [1]. Its intermediate alkyl chain length confers a critical balance of lipophilicity: it is sufficiently lipophilic to function as a phase-transfer catalyst yet less lipophilic than TBAHS, enabling easier crystallization of its salts—a decisive advantage in purification workflows [2]. In electrochemical deposition, TEAS and TBAHS both alter copper nucleation and growth modes, but their differing molecular structures lead to divergent adsorption strengths and crystallographic textures [3]. Consequently, generic substitution without empirical validation jeopardizes experimental reproducibility, yield, and the integrity of comparative datasets.

Phase-transition mismatch

TBAHS exhibits different solid-solid phase transitions, altering proton conductivity windows.

Lipophilicity-crystallizability balance

TBAHS is more lipophilic; may hinder crystallization of inorganic salts compared to TEAS.

Electrodeposition adsorption differences

Molecular structure alters adsorption strength and copper texture; generic substitution risks morphological variation.

TEAS Head-to-Head Performance Comparison


Phase Transitions and Proton Conductivity

Tetraethylammonium hydrogen sulfate (Et4NHSO4) exhibits two reversible solid-solid phase transitions at 147°C and 160°C with enthalpies of -3.28 J/g and -8.99 J/g, respectively. The high-temperature I41/acd phase formed at 160°C persists up to the melting point (245°C) and features a higher degree of sulfate tetrahedra disordering [1]. Its proton conductivity displays strong temperature dependence: ~5×10⁻⁶ S/cm below 210°C, increasing from 10⁻⁸ S/cm at 90°C to ~10⁻² S/cm near melting [2]. In contrast, the analogous tetrabutylammonium hydrogen sulfate (Bu4NHSO4) exhibits a different phase transition sequence and electrotransport behavior, precluding direct substitution [3].

Phase & Conductivity
Head-to-head
147°C: -3.28 J/g
160°C: -8.99 J/g
σ: 10⁻⁸ – 10⁻² S/cm (90°C–245°C)
Defines solid electrolyte operational window
Unique phase sequence vs TBAHS; DSC data
Solid Electrolytes Proton Conductivity Plastic Crystals

Lipophilicity and Crystallizability Comparison

Tetraethylammonium (TEA) salts are less lipophilic and more easily crystallized than their tetrabutylammonium (TBA) counterparts [1]. While TBAHS is more lipophilic and therefore a more potent phase-transfer catalyst in biphasic systems, TEAS offers a practical advantage: the resulting TEA salts of inorganic anions are more readily crystallized, simplifying purification and isolation steps [2]. The tetraethylammonium cation is used similarly to tetrabutylammonium, the difference being that its salts are less lipophilic and more easily crystallized [3].

Lipophilicity & Crystallization
Class-level
TEAS: less lipophilic, easier to crystallize
vs TBAHS: more lipophilic, harder to crystallize
Choose TEAS for crystallization-dependent purifications
Qualitative class-level inference; logP not reported
Salt Metathesis Counterion Screening Crystallization

Grain Refinement and Texture Control

In acidic sulfate copper electrodeposition baths, both tetraethylammonium hydrogen sulfate (NEt4HSO4) and tetrabutylammonium hydrogen sulfate (NBu4HSO4) act as blocking additives, inducing more leveled and fine-grained cathodic deposits [1]. Analysis of dimensionless current-time transients revealed that both ILs shift the nucleation mechanism from instantaneous three-dimensional nucleation to a more progressive mode [2]. Critically, X-ray diffraction showed that the presence of these ILs strongly influences the crystallographic orientation of electrodeposited copper, yielding a (220) preferential orientation [3]. While the study did not differentiate between TEAS and TBAHS in terms of texture intensity, the data confirm that both additives produce qualitatively similar effects, and selection between them may depend on other factors such as solubility, cost, or post-deposition rinsing compatibility.

Electrodeposition morphology
Head-to-head
Both TEAS and TBAHS produce leveled, fine-grained deposits with (220) texture
Qualitatively similar grain refinement; selection based on secondary factors
No quantitative difference reported; acidic sulfate bath
Electrodeposition Copper Additive Engineering

Anionic Separation by Ion-Pair Chromatography

Tetraethylammonium hydrogen sulfate is characterized as an ion-pair chromatography (IPC) reagent suitable for anionic separation sorted by carbon chain length . As a LiChropur™ grade product with ≥99.0% purity and low UV absorption at 210-260 nm, it meets stringent requirements for HPLC mobile phase additives . In contrast, tetrabutylammonium hydrogen sulfate (TBAHS) is also used as an ion-pair reagent but is typically applied to different analytes or separation modes. For example, TBAHS has been used for the determination of thallium by ICP-MS and as a mobile phase component for HPLC-UV . The choice between TEAS and TBAHS in IPC is dictated by the specific analyte hydrophobicity and the desired retention time modulation; TEAS is preferred for less hydrophobic anions requiring moderate retention increases, while TBAHS provides stronger retention for more hydrophobic species. Additionally, non-volatile ion-pairing reagents like TBAHS are incompatible with mass spectrometry due to ion suppression, a limitation that may also apply to TEAS [1].

Ion-pair chromatography
Class-level
TEAS: moderate retention for anionic surfactants
TBAHS: stronger retention for hydrophobic anions
Select based on analyte hydrophobicity
Source review; no direct retention comparison
Ion-Pair Chromatography HPLC Anionic Separation

TEAS Research & Industrial Applications


Proton Conductors and Plastic Crystal Electrolytes

Tetraethylammonium hydrogen sulfate (TEAS) undergoes reversible solid-solid phase transitions at 147°C and 160°C, forming a highly disordered plastic crystal phase with proton conductivity reaching ~10⁻² S/cm near its melting point (245°C) [1]. This property makes it a candidate material for intermediate-temperature proton-conducting membranes and solid electrolytes, where its defined phase behavior provides a predictable operational window. In contrast, tetrabutylammonium hydrogen sulfate exhibits a different thermal and transport profile, limiting its direct substitution in these applications [2].

Copper Electrodeposition for Fine-Grained Films

In acidic sulfate copper electrodeposition baths, TEAS functions as a leveling and grain-refining additive, shifting nucleation from instantaneous to progressive mode and yielding deposits with a (220) crystallographic texture [3]. Both TEAS and tetrabutylammonium hydrogen sulfate (TBAHS) produce qualitatively similar morphologies, enabling interchangeability in terms of texture control. The selection between the two may be guided by secondary factors such as water solubility, cost, or ease of post-deposition rinsing [4].

Ion-Pair Chromatography for Anionic Surfactants

TEAS is validated as an ion-pair reagent for the analysis of sulfonated aliphatic and aromatic surfactants in complex matrices such as sewage sludge, using ion-pair/supercritical fluid extraction coupled with derivatization GC/MS . Its moderate hydrophobicity provides balanced retention for anions of varying carbon chain lengths, whereas more hydrophobic ion-pair reagents like TBAHS may cause excessive retention or MS incompatibility due to non-volatility [5]. This makes TEAS the preferred choice for LC-MS compatible methods where volatile ion-pair reagents are required.

Phase-Transfer Catalysis for Synthesis & Polymerization

As a phase-transfer catalyst, TEAS facilitates reactions between aqueous and organic phases. It has been specifically identified as a catalyst in a method for preparing siloxane copolycarbonate with improved transparency and low-temperature impact resistance . While tetrabutylammonium hydrogen sulfate is more widely used in Heck-type reactions due to its higher lipophilicity, TEAS offers advantages in systems where excessive lipophilicity leads to emulsion formation or where the catalyst must be removed by aqueous washing [6].

Application
Selection Property
Validation Focus
Proton-conducting solid electrolytes
Defined solid-solid phase transitions
Proton conductivity and thermal cycling stability
Copper electrodeposition
Grain-refining additive capability
Deposit morphology and crystallographic texture
Ion-pair chromatography
Moderate hydrophobicity for anionic separation
Retention time and peak symmetry with target analytes
Phase-transfer catalysis
Balanced lipophilicity for biphasic reactions
Reaction yield and catalyst removal efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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